N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential pharmacological applications, particularly in the treatment of neurological disorders. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a piperidine ring, a cyanopyrazine moiety, and a methoxy-substituted benzenesulfonamide. The presence of these functional groups suggests diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. It acts as an antagonist at muscarinic receptors, which are implicated in cognitive functions and memory processes. This mechanism is particularly relevant for conditions like Alzheimer's disease and other cognitive deficits associated with neurological disorders .
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Anticholinergic Activity : As a muscarinic receptor antagonist, it may help alleviate symptoms in diseases characterized by cholinergic dysfunction.
- Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against certain strains such as Salmonella typhi and Bacillus subtilis, indicating potential for use in treating infections .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in the treatment of neurodegenerative diseases and urea cycle disorders respectively .
Case Studies and Research Findings
- Neurological Disorders : A study highlighted the efficacy of similar compounds in improving cognitive function in animal models of Alzheimer’s disease through muscarinic receptor modulation. The findings suggest that this compound could have comparable effects .
- Antimicrobial Activity : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial properties. For instance, compounds with similar piperidine structures were effective against Staphylococcus aureus and Escherichia coli, reinforcing the potential of this class of compounds as antimicrobial agents .
- Enzyme Inhibition Studies : A series of synthesized compounds were tested for their ability to inhibit AChE and urease. The results showed that some derivatives had IC50 values significantly lower than standard inhibitors, indicating enhanced potency .
Data Tables
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-14-11-16(27-2)3-4-18(14)28(25,26)23-13-15-5-9-24(10-6-15)19-17(12-20)21-7-8-22-19/h3-4,7-8,11,15,23H,5-6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVNMSXQYSFZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.